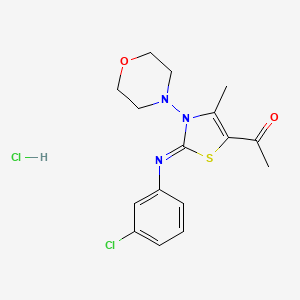

(Z)-1-(2-((3-chlorophenyl)imino)-4-methyl-3-morpholino-2,3-dihydrothiazol-5-yl)ethanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

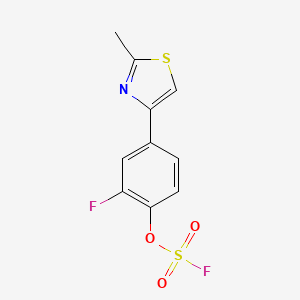

This compound is a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom. The thiazole ring is a part of vitamin B1 (thiamine) and many pharmaceuticals such as the antifungal drug, Thiabendazole .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. This involves the reaction of an α-haloketone, an amine, and a source of sulfur .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the morpholino group and the imino group attached to the phenyl ring. The presence of these functional groups would likely confer specific chemical properties to the compound .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of the functional groups present. For instance, the imino group might undergo reactions typical of imines, such as hydrolysis. The thiazole ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar imino and morpholino groups might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Research indicates that compounds similar to (Z)-1-(2-((3-chlorophenyl)imino)-4-methyl-3-morpholino-2,3-dihydrothiazol-5-yl)ethanone hydrochloride have been synthesized and evaluated for their antibacterial activities. For example, a study by Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of certain novel pyrimidines and thiazolidinones, which demonstrated significant antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Antimicrobial Applications

Another study conducted by Wanjari (2020) examined the synthesis and antimicrobial activity of a compound structurally related to this compound. This research highlighted the use of heterocyclic compounds as a foundation in pharmaceutical and medicinal research, particularly for their antimicrobial properties (Wanjari, 2020).

Spectroscopic and Structural Analysis

Studies like the one conducted by Chai et al. (2016) focus on the synthesis of metal complexes involving Schiff base-type ligands, similar in structure to this compound. These studies provide valuable insights into the spectroscopic properties and structural analysis of such complexes (Chai et al., 2016).

Pharmaceutical Synthesis and Molecular Docking

Khumar, Ezhilarasi, and Prabha (2018) conducted a study on the synthesis of novel pyrazole derivatives and their antibacterial activity. This research involves molecular docking to understand the binding interaction of synthesized compounds, providing a methodological approach that can be applied to compounds like this compound (Khumar, Ezhilarasi, & Prabha, 2018).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-(3-chlorophenyl)imino-4-methyl-3-morpholin-4-yl-1,3-thiazol-5-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2S.ClH/c1-11-15(12(2)21)23-16(18-14-5-3-4-13(17)10-14)20(11)19-6-8-22-9-7-19;/h3-5,10H,6-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSLMYFXWRZJMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=NC2=CC(=CC=C2)Cl)N1N3CCOCC3)C(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760284.png)

![2-(4-ethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2760286.png)

![1-{3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}prop-2-en-1-one](/img/structure/B2760294.png)

![(2Z,4E)-2,3-dichloro-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}but-2-enoic acid](/img/structure/B2760297.png)

![Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2760301.png)

![3-Amino-2-imino-hexahydro-1,5$l^{6},3-[1$l^{6}]thieno[3,4-d][1,3]thiazole-5,5-dione hydrobromide](/img/structure/B2760303.png)

![ethyl 2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2760305.png)